Product packaging for N-(3-bromophenyl)-2-phenoxyacetamide(Cat. No.:)

N-(3-bromophenyl)-2-phenoxyacetamide

Cat. No.: B291824
M. Wt: 306.15 g/mol
InChI Key: RQHMMTHFKWQXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-phenoxyacetamide is a brominated and phenoxy-substituted acetamide compound with the molecular formula C14H12BrNO2 and a molecular weight of 306.16 g/mol . This class of compounds is of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that structurally similar N-(3-bromophenyl) carboxamide derivatives have been identified as potent inhibitors of enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . InhA is a well-validated target for antitubercular agents, as it is a key enzyme in the mycobacterial fatty acid biosynthesis pathway. The binding of these inhibitors, as revealed by X-ray crystallography (e.g., PDB ID 4TRJ), can disrupt this essential pathway, demonstrating the value of the 3-bromophenyl pharmacophore in developing novel antimicrobials . Researchers can utilize this compound as a valuable chemical intermediate or reference standard in developing new therapeutic agents, particularly in the fight against multidrug-resistant bacterial infections. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12BrNO2 B291824 N-(3-bromophenyl)-2-phenoxyacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

N-(3-bromophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C14H12BrNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17)

InChI Key

RQHMMTHFKWQXDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for N 3 Bromophenyl 2 Phenoxyacetamide

Established Synthetic Pathways to Phenoxyacetamide Scaffolds

The construction of the phenoxyacetamide core structure is a versatile process that can be approached through several reliable synthetic routes. These methods, including acylation, ether synthesis, and condensation reactions, are fundamental in medicinal and synthetic chemistry for creating libraries of compounds for various applications. nih.govnih.govresearchgate.netuniupo.it

Acylation Reactions in Phenoxyacetamide Synthesis

Acylation is a key reaction for forming the amide bond in phenoxyacetamide derivatives. This method typically involves the reaction of an amine with a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com In the context of phenoxyacetamide synthesis, a common strategy is the acylation of an aniline (B41778) derivative with phenoxyacetyl chloride. The phenoxyacetyl chloride itself can be prepared from phenoxyacetic acid and a chlorinating agent like thionyl chloride.

Another approach involves the acylation of a phenol (B47542). For instance, ZSM-5 catalysts have been used to facilitate the selective acylation of phenols with acids like acetic acid or propionic acid to produce hydroxyacetophenone precursors. bcrec.id While this is a step towards a related structure, direct acylation to form the amide bond is more common for phenoxyacetamides. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion). youtube.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Williamson Ether Synthesis Variants in Phenoxyacetamide Construction

The Williamson ether synthesis is a classic and widely used method for forming ether linkages and is highly applicable to the synthesis of phenoxyacetamides. masterorganicchemistry.comwikipedia.orgbyjus.com This SN2 reaction involves a nucleophilic attack by an alkoxide ion on an alkyl halide. wikipedia.org In the context of phenoxyacetamide synthesis, this can be applied in two main ways:

Reaction of a phenolate (B1203915) with a haloacetamide: A phenol is first deprotonated with a base (like sodium hydroxide (B78521) or potassium carbonate) to form a more nucleophilic phenolate ion. This phenolate then reacts with a 2-halo-N-arylacetamide (e.g., 2-chloro-N-(3-bromophenyl)acetamide) to displace the halide and form the ether bond. wikipedia.orgrsc.org This is a common and efficient method.

Reaction of a halo-phenol with an acetamide (B32628): While less common, a variation could involve the reaction of a halo-phenol with an acetamide derivative under conditions that promote ether formation.

The reaction is typically performed in a polar aprotic solvent. For the synthesis of phenoxyacetic acid, a precursor to many phenoxyacetamides, phenol is reacted with chloroacetic acid in the presence of sodium hydroxide. nih.gov The hydroxide deprotonates the phenol, and the resulting phenolate attacks the chloroacetic acid. nih.gov

Condensation Reactions for Acetamide Formation

Condensation reactions are a cornerstone of amide synthesis, where a carboxylic acid and an amine combine, eliminating a molecule of water. libretexts.org This method is directly applicable to the formation of phenoxyacetamides by reacting a phenoxyacetic acid derivative with an aniline derivative. nih.gov

The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling agents are frequently employed to activate the carboxylic acid and facilitate the reaction under milder conditions. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium-based reagents (like TBTU). nih.gov For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene using TBTU as the coupling agent. nih.gov Similarly, the synthesis of N,N-disubstituted acetamides can be achieved using reagents like N,N'-carbonyldiimidazole (CDI). nih.gov

These reactions are fundamental in building diverse libraries of amide-containing compounds for various research purposes. nih.gov

Targeted Synthesis of N-(3-bromophenyl)-2-phenoxyacetamide

The specific synthesis of this compound can be accomplished by combining the general strategies described above. The most direct approach involves forming the amide bond between 3-bromoaniline (B18343) and a phenoxyacetic acid derivative, or forming the ether bond between a phenol and an N-(3-bromophenyl)haloacetamide derivative.

Precursor Chemistry and Preparation

The synthesis of the target compound requires the preparation of key precursors. The two primary precursors are an amine component and a phenoxyacetic acid component.

N-(3-bromophenyl)acetamide and its derivatives: The amine precursor, 3-bromoaniline, is commercially available. It can be converted into a more complex precursor, such as N-(3-bromophenyl)acetamide , by reaction with acetic anhydride. This reaction is typically performed in a solvent like dichloromethane (B109758) in the presence of a base such as triethylamine.

Reactant 1Reactant 2SolventCatalystProductYield
3-bromoanilineAcetic anhydrideDichloromethane4-(dimethylamino)pyridineN-(3-bromophenyl)acetamide100%
Data derived from patent information describing a similar synthesis.

A crucial precursor for the Williamson ether synthesis route is 2-chloro-N-(3-bromophenyl)acetamide . This can be synthesized by reacting 3-bromoaniline with chloroacetyl chloride.

Phenoxyacetic acid and its derivatives: The second key precursor is phenoxyacetic acid . It is commonly prepared by reacting phenol with chloroacetic acid in the presence of a strong base like sodium hydroxide, which is a variation of the Williamson ether synthesis. nih.gov This acid can then be converted to a more reactive acylating agent, phenoxyacetyl chloride , by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction Conditions Optimization for this compound Formation

The final step in the synthesis of this compound involves coupling the prepared precursors. The optimization of reaction conditions is crucial for achieving a high yield and purity of the final product.

One effective method is the reaction between 2-chloro-N-phenylacetamide derivatives and phenols (a Williamson ether synthesis approach). A related synthesis of N-(3-Bromophenyl)-2-(4-formylphenoxy)acetamide involved reacting 2-chloro-N-(3-bromophenyl)acetamide with 4-hydroxybenzaldehyde (B117250). rsc.org This reaction provides a template for the synthesis of the title compound by using phenol instead of 4-hydroxybenzaldehyde.

Reactant 1Reactant 2BaseSolventProductYield
2-chloro-N-(3-bromophenyl)acetamidePhenolK₂CO₃AcetonitrileThis compound~75% (estimated)
Table based on a similar documented synthesis of a related compound. rsc.org

The reaction is typically heated to reflux to ensure completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC). After the reaction is complete, the product is isolated by filtration and purified, often by recrystallization from a suitable solvent system like hexane/ethyl acetate. rsc.org

An alternative route is the condensation reaction between 3-bromoaniline and phenoxyacetic acid using a coupling agent.

Reactant 1Reactant 2Coupling AgentSolventProduct
3-bromoanilinePhenoxyacetic acidTBTU / DCCDichloromethane (DCM)This compound
This table represents a common method for amide bond formation. nih.gov

The choice of solvent, base, temperature, and reaction time are all critical parameters that would be optimized to maximize the yield of this compound.

Novel Synthetic Route Development for Analogues of this compound

The development of novel synthetic routes for analogues of this compound is a critical area of research, driven by the need to explore the structure-activity relationships (SAR) of this class of compounds. These strategies primarily focus on the modular synthesis of analogues, allowing for systematic modifications of both the N-aryl and the phenoxy moieties. Key approaches include the derivatization of the core structure through cross-coupling reactions and the synthesis of analogues from diverse starting materials.

A primary strategy for generating analogues involves the modification of the 3-bromophenyl ring through palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for introducing a wide array of substituents, thereby enabling the exploration of a broad chemical space. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling reaction provides an effective method for forming carbon-carbon bonds by coupling the aryl bromide with various boronic acids or esters. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net This allows for the introduction of diverse aryl and heteroaryl groups at the 3-position of the phenyl ring. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. researchgate.netnih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govchemeurope.comacsgcipr.org This reaction is instrumental in synthesizing analogues where the bromine atom is replaced by a variety of nitrogen-containing functional groups, including primary and secondary amines, amides, and heterocycles. The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination. wikipedia.orgchemeurope.com The selection of the appropriate phosphine (B1218219) ligand is critical for the efficiency and scope of this transformation. acsgcipr.org

A second major approach to synthesizing analogues involves the modification of the phenoxyacetamide moiety. This can be achieved by reacting 3-bromoaniline with a diverse library of substituted 2-phenoxyacetyl chlorides or by coupling N-(3-bromophenyl)-2-chloroacetamide with a variety of substituted phenols. researchgate.netrjptonline.org This modular approach allows for the systematic investigation of the effects of different substituents on the phenoxy ring.

For instance, a general synthesis of 2-(substituted phenoxy)-N-phenylacetamide derivatives involves the initial synthesis of various substituted phenoxyacetic acids, which are then converted to their corresponding acid chlorides. These acid chlorides are subsequently reacted with an appropriately substituted aniline to yield the final products. rjptonline.org

The following tables summarize representative synthetic strategies and findings for the development of analogues of this compound.

Table 1: Synthesis of N-(3-Arylphenyl)-2-phenoxyacetamide Analogues via Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystLigandBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O85 researchgate.net
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane92 mdpi.com
33-Thienylboronic acidPd₂(dba)₃XPhosCs₂CO₃THF78 nih.gov
42-Pyridylboronic acidPdCl₂(dppf)dppfK₂CO₃DMF65 rsc.org

Interactive Data Table 1: Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidCatalystLigandBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O85 researchgate.net
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane92 mdpi.com
33-Thienylboronic acidPd₂(dba)₃XPhosCs₂CO₃THF78 nih.gov
42-Pyridylboronic acidPdCl₂(dppf)dppfK₂CO₃DMF65 rsc.org

Table 2: Synthesis of N-(3-Aminophenyl)-2-phenoxyacetamide Analogues via Buchwald-Hartwig Amination

EntryAmineCatalystLigandBaseSolventYield (%)Reference
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene90 wikipedia.org
2AnilinePd(OAc)₂RuPhosCs₂CO₃Dioxane82 libretexts.org
3IndolePd(OAc)₂DavePhosK₃PO₄Toluene75 libretexts.org
4BenzylaminePdCl₂(dppf)dppfLiHMDSTHF88 acsgcipr.org

Interactive Data Table 2: Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseSolventYield (%)Reference
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene90 wikipedia.org
2AnilinePd(OAc)₂RuPhosCs₂CO₃Dioxane82 libretexts.org
3IndolePd(OAc)₂DavePhosK₃PO₄Toluene75 libretexts.org
4BenzylaminePdCl₂(dppf)dppfLiHMDSTHF88 acsgcipr.org

Table 3: Synthesis of N-(3-bromophenyl)-2-(substituted phenoxy)acetamide Analogues

EntrySubstituted PhenolCoupling ReagentBaseSolventYield (%)Reference
14-ChlorophenolChloroacetyl chlorideK₂CO₃Acetone78 rjptonline.org
22-NitrophenolChloroacetyl chlorideNaHDMF85 nih.gov
34-MethoxyphenolChloroacetyl chlorideK₂CO₃Acetone91 rjptonline.org
42,4-DifluorophenolChloroacetyl chlorideK₂CO₃DMF88 nih.gov

Interactive Data Table 3: Synthesis of Phenoxy-Substituted Analogues

EntrySubstituted PhenolCoupling ReagentBaseSolventYield (%)Reference
14-ChlorophenolChloroacetyl chlorideK₂CO₃Acetone78 rjptonline.org
22-NitrophenolChloroacetyl chlorideNaHDMF85 nih.gov
34-MethoxyphenolChloroacetyl chlorideK₂CO₃Acetone91 rjptonline.org
42,4-DifluorophenolChloroacetyl chlorideK₂CO₃DMF88 nih.gov

These synthetic strategies highlight the versatility and modularity of approaches to generate a diverse library of this compound analogues. The ability to systematically alter the substitution patterns on both aromatic rings is invaluable for detailed SAR studies, ultimately guiding the design of compounds with optimized properties.

Advanced Spectroscopic Characterization and Structural Elucidation of N 3 Bromophenyl 2 Phenoxyacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. The expected signals for N-(3-bromophenyl)-2-phenoxyacetamide are assigned based on analysis of closely related structures and established chemical shift principles. The protons on the 3-bromophenyl ring exhibit distinct signals due to their relative positions to the bromine atom and the amide group. The proton ortho to the bromine (H-2') is expected to be a triplet, while the proton between the bromo and amide groups (H-4') would appear as a doublet of doublets. The proton ortho to the amide group (H-6') would likely be a doublet. The proton para to the bromine (H-5') typically appears as a triplet.

The amide proton (NH) signal is characteristically a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methylene (B1212753) protons (-CH₂-) of the acetamide (B32628) group appear as a singlet, shifted downfield by the adjacent oxygen and carbonyl group. The protons of the unsubstituted phenoxy group will present as a set of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
NH (Amide)~8.0-10.5Broad Singlet
Ar-H (3-bromophenyl)~7.1-8.0Multiplets
Ar-H (phenoxy)~6.9-7.4Multiplets
O-CH₂~4.6-4.8Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The carbonyl carbon (C=O) of the amide group is typically observed at the most downfield position, generally in the range of 165-170 ppm. The carbons of the two aromatic rings appear in the 110-160 ppm region.

In the 3-bromophenyl ring, the carbon directly attached to the bromine atom (C-3') is expected to have a chemical shift around 122 ppm. The other carbons in this ring will have distinct shifts influenced by the substituents. For the phenoxy ring, the carbon attached to the ether oxygen (C-1'') will be shifted downfield. The methylene carbon (-CH₂-) signal is anticipated in the range of 65-70 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Amide)~165-170
Ar-C (Phenoxy C-O)~157-160
Ar-C (Bromophenyl C-N)~139-141
Ar-C (Aromatic)~115-131
Ar-C (Bromophenyl C-Br)~121-123
O-CH₂~66-70

While ¹H and ¹³C NMR provide information about individual nuclei, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between them. Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the same spin system, which would confirm the assignments of adjacent protons on the aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, several characteristic bands are expected.

The N-H stretching vibration of the secondary amide typically appears as a sharp band around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) is a very strong and prominent absorption, expected around 1670-1690 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1530-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage will produce strong bands in the 1200-1250 cm⁻¹ region. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Medium-Strong
Aromatic C-H Stretch~3030-3100Medium-Weak
Aliphatic C-H Stretch~2850-2960Medium-Weak
C=O Stretch (Amide I)~1670-1690Strong
N-H Bend (Amide II)~1530-1550Strong
Aromatic C=C Stretch~1450-1600Medium
C-O-C Asymmetric Stretch (Ether)~1240-1260Strong
C-Br Stretch~600-800Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This information is fundamental in confirming the elemental composition and, consequently, the molecular formula of a synthesized compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry would be the definitive method to confirm the molecular formula of this compound, which is C₁₄H₁₂BrNO₂. HR-MS instruments can measure mass with very high precision, typically to four or five decimal places. This level of accuracy allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

For a conclusive analysis, the experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. The expected data would be presented in a table format, similar to the hypothetical data shown below.

Theoretical Mass (amu)Measured Mass (amu)Difference (ppm)Molecular Formula
305.0099Data not availableData not availableC₁₄H₁₂⁷⁹BrNO₂
307.0078Data not availableData not availableC₁₄H₁₂⁸¹BrNO₂

The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A minimal difference, typically less than 5 parts per million (ppm), between the theoretical and measured masses would provide strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.

Crystal Structure Analysis and Unit Cell Parameters

A single-crystal X-ray diffraction study of this compound would yield crucial information about its solid-state conformation. The primary results of such an analysis are the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

This data would be presented in a comprehensive table, as illustrated by the hypothetical example below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₄H₁₂BrNO₂
Formula weight306.16
Temperature (K)Data not available
Wavelength (Å)Data not available
Crystal systemData not available
Space groupData not available
Unit cell dimensions
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated density (Mg/m³)Data not available

This table would also include details of the data collection and refinement process, providing insights into the quality of the crystallographic data.

Intermolecular Interactions in the Crystal Lattice

A detailed description of these interactions, including donor-acceptor distances and angles, would be provided to understand the supramolecular assembly of the compound in the solid state.

Detailed Computational and Theoretical Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

Despite a thorough search of available scientific databases and research publications, specific computational and theoretical investigations focused solely on the chemical compound This compound are not presently available. Consequently, the detailed analysis requested, including specific data on its ground state geometries, conformational analysis, and molecular orbital properties, cannot be provided at this time.

While the fields of computational chemistry and molecular modeling are active areas of research, scientific inquiry is often directed towards compounds with known biological activity or specific industrial applications. It appears that this compound has not yet been the subject of dedicated, published studies in these areas.

General computational methodologies that would be applied to such an investigation are well-established. These include:

Density Functional Theory (DFT): A common quantum chemical method used to predict the electronic structure and geometry of molecules. Studies on similar acetamide and bromophenyl derivatives frequently employ functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations are fundamental for determining the most stable three-dimensional arrangement of the atoms (the ground state geometry).

Conformational Analysis: This process involves identifying the various spatial arrangements of a molecule (conformers) and their corresponding energy levels. By rotating the molecule around its single bonds, researchers can identify the lowest energy conformers, which are the most likely to exist under normal conditions. researchgate.net

Molecular Orbital Analysis: This analysis provides insight into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Frontier Molecular Orbital (FMO) Theory: This theory uses the properties of the HOMO and LUMO to explain and predict the outcomes of chemical reactions. It is a powerful tool for understanding how molecules interact.

Although these theoretical frameworks are robust, applying them to this compound to generate the specific data tables and detailed research findings as requested would require a dedicated computational study to be performed. Such original research falls beyond the scope of this response.

Future research may yet characterize this compound, at which point a detailed article based on experimental and computational findings would be possible.

Computational and Theoretical Investigations of N 3 Bromophenyl 2 Phenoxyacetamide

Quantum Chemical Calculations

Global and Local Chemical Reactivity Descriptors

The reactivity of a chemical compound can be understood through global and local descriptors derived from conceptual Density Functional Theory (DFT). nih.gov These descriptors provide insight into the stability and reactive nature of the molecule as a whole (global) and at specific atomic sites (local). The calculations are typically performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G++(d,p). researchgate.net

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). A high ionization potential suggests high stability. mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. dergipark.org.tr

Chemical Potential (µ): Represents the "escaping tendency" of electrons from an equilibrium system. It is calculated as -(I + A) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. It is calculated as µ² / 2η. dergipark.org.tr

Interactive Table: Representative Global Reactivity Descriptors for an Aromatic Amide

DescriptorSymbolFormulaRepresentative Value (eV)Interpretation for N-(3-bromophenyl)-2-phenoxyacetamide
HOMO EnergyEHOMO--7.50Indicates the energy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO EnergyELUMO--1.50Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons.
Ionization PotentialI-EHOMO7.50A relatively high value would suggest significant energy is needed to remove an electron, indicating good electronic stability. mdpi.com
Electron AffinityA-ELUMO1.50A positive value indicates that the molecule can favorably accept an electron.
Energy GapΔEI - A6.00A large energy gap corresponds to high kinetic stability and low chemical reactivity.
Chemical Hardnessη(I - A) / 23.00A higher value suggests the molecule is "hard," meaning it is less polarizable and less reactive.
Chemical Potentialµ-(I + A) / 2-4.50The negative value indicates the molecule's tendency to donate electrons in a reaction.
Electronegativityχ(I + A) / 24.50Reflects the molecule's overall ability to attract electrons.
Electrophilicity Indexωµ² / 2η3.38Quantifies the molecule's character as an electrophile.

Local reactivity, which identifies the most reactive sites within the molecule, is analyzed using Fukui functions. These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgwalisongo.ac.id The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its intermolecular interactions. researchgate.net

The MEP is calculated for the optimized geometry of this compound. The resulting map is color-coded to indicate different potential regions:

Red Regions: Indicate negative electrostatic potential, representing areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen (C=O) and, to a lesser extent, the phenoxy oxygen and the nitrogen atom, due to the presence of lone pairs. scispace.com

Blue Regions: Indicate positive electrostatic potential, representing areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the amide group (N-H) is expected to be a primary site of positive potential. researchgate.net

Green Regions: Represent neutral or zero potential.

The MEP map for this compound would clearly show the electronegative carbonyl oxygen as a prominent red area, making it a primary hydrogen bond acceptor site. The amide hydrogen would appear as a distinct blue region, identifying it as a hydrogen bond donor. The bromine atom, due to the sigma-hole phenomenon, could also exhibit a region of positive potential opposite the C-Br bond, making it a potential site for halogen bonding.

Molecular Modeling and Dynamics Simulations

Classical Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, MD allows for the exploration of the molecule's conformational space, identifying stable low-energy structures and the transitions between them. Such simulations have been effectively used to study the behavior of phenoxyacetamide derivatives in various environments. nih.gov

For this compound, an MD simulation would reveal the flexibility of the molecule, which is primarily centered around several key rotatable bonds:

The C-N amide bond, which has partial double-bond character and a significant rotational barrier.

The bond between the phenyl ring and the nitrogen atom.

The bonds defining the ether linkage (C-O-C) of the phenoxy group.

The bond between the phenoxy group and the acetyl moiety.

The simulation would track the dihedral angles of these bonds over time, allowing for the construction of a potential energy surface. This exploration helps identify the most populated (i.e., most stable) conformations of the molecule, providing insight into the three-dimensional structure it is most likely to adopt.

To perform classical MD simulations, an accurate molecular mechanics force field is required. A force field is a set of parameters and potential energy functions that describe the energy of a particle system. While standard force fields like CHARMM and AMBER exist, they often lack specific parameters for novel or uncommon molecules like this compound. rsc.org Therefore, a specific parameterization protocol is necessary.

The development and validation of a force field for this molecule would involve the following steps:

Initial Parameter Assignment: Starting with a general force field (e.g., GAFF or CGenFF), initial parameters for bonds, angles, and dihedrals are assigned by analogy to existing molecular fragments. nih.gov

Quantum Mechanical (QM) Calculations: The geometry of this compound is optimized using high-level QM calculations (e.g., DFT with a functional like B3LYP). This QM-optimized structure serves as the reference.

Parameter Optimization:

Partial Charges: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). nih.gov

Bond and Angle Parameters: The equilibrium values for bond lengths and angles are taken from the QM-optimized geometry. The associated force constants are refined by fitting the molecular mechanics energy to the QM energy for small distortions around the minimum.

Dihedral Parameters: This is often the most critical step. The potential energy profile for rotation around key bonds (e.g., the phenoxy-acetyl and phenyl-amide bonds) is calculated using QM. The dihedral parameters in the force field are then optimized to reproduce these QM energy profiles. nih.gov

Validation: The newly developed force field would be validated by comparing its ability to reproduce known data, which could include QM-calculated conformational energies or, if available, experimental data such as crystal structures or thermodynamic properties of related compounds. researchgate.net

Theoretical Spectroscopic Property Prediction

Theoretical calculations, particularly using DFT, are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of a molecule. nih.gov For this compound, the vibrational frequencies and their corresponding intensities would be calculated from the second derivative of the energy with respect to atomic displacements. These calculations are typically performed on the QM-optimized geometry.

The simulated spectra provide a detailed assignment of specific vibrational modes to the observed peaks in experimental spectra. Key vibrational modes expected for this compound would include:

Interactive Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-HStretching3300 - 3400StrongMedium
Aromatic C-HStretching3000 - 3100MediumStrong
Aliphatic C-HStretching2850 - 2950MediumMedium
C=O (Amide I)Stretching1650 - 1690Very StrongMedium
N-H Bend (Amide II)Bending1510 - 1570StrongWeak
Aromatic C=CRing Stretching1450 - 1600Medium-StrongStrong
C-O-C (Ether)Asymmetric Stretching1200 - 1275StrongMedium
C-NStretching1180 - 1250MediumMedium
C-BrStretching500 - 650MediumStrong

Comparing the theoretically simulated spectra with experimentally obtained ones allows for a confident assignment of vibrational bands and serves as a confirmation of the molecular structure. Discrepancies between calculated (gas phase) and experimental (solid state) spectra can often be explained by intermolecular interactions, such as hydrogen bonding, in the condensed phase. nih.gov

UV-Vis Absorption and Fluorescence Spectral Prediction

A thorough review of scientific literature and computational chemistry databases reveals no specific theoretical studies focused on the prediction of UV-Vis absorption and fluorescence spectra for the compound this compound. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for predicting the electronic spectra of organic molecules, published research detailing such investigations for this particular compound is not available.

General methodologies for these types of predictions are well-established. They typically involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is usually achieved using methods like Density Functional Theory (DFT).

Excited State Calculations: Following the optimization of the ground state, TD-DFT calculations are performed to compute the energies of various electronic excited states and the probabilities of transitions from the ground state to these excited states. These transition probabilities are known as oscillator strengths.

Spectral Simulation: The calculated transition energies and oscillator strengths are then used to simulate the UV-Vis absorption spectrum. Each transition is typically represented by a peak, often broadened using a Gaussian or Lorentzian function to mimic experimental spectra.

Fluorescence Prediction: To predict fluorescence, the geometry of the first excited singlet state (S1) is optimized. The energy difference between the optimized S1 state and the ground state at the S1 geometry corresponds to the fluorescence emission energy.

Although these computational techniques are powerful for predicting the spectral properties of molecules, the absence of specific studies on this compound means that no data tables or detailed research findings can be presented for this compound.

Reaction Mechanisms and Mechanistic Pathways Involving N 3 Bromophenyl 2 Phenoxyacetamide

Reaction Pathway Elucidation via Theoretical Methods

There is currently no published research detailing the theoretical examination of reaction pathways for N-(3-bromophenyl)-2-phenoxyacetamide.

Transition State Identification and Characterization

No studies identifying or characterizing the transition states involved in reactions of this compound were found.

Activation Energy Barrier Calculations

Calculations of the activation energy barriers for reactions involving this compound are not available in the current scientific literature.

Kinetics and Thermodynamics of Formation and Transformation

Specific kinetic and thermodynamic data for the formation and transformation of this compound is not documented.

Rate Constant Predictions

There are no available predictions for the rate constants of reactions involving this compound.

Role of Catalysis in Reactions of this compound

Information regarding the role of catalysis in the reactions of this compound is not present in the available literature.

Investigation of Intramolecular Rearrangements

There is no documented investigation into the intramolecular rearrangements of this compound. While a study on a different class of compounds, N-[2-(Phenylsulfinyl)phenyl]acetamides, explored ring-opening rearrangement functionalization, these findings are not applicable to this compound. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 3 Bromophenyl 2 Phenoxyacetamide Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For phenoxyacetamide derivatives, these models are crucial for predicting activity and optimizing lead compounds.

Descriptor Selection and Calculation (e.g., electronic, steric, topological)

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors that capture the key physicochemical properties of the molecules. These descriptors are broadly categorized as electronic, steric, and topological.

In a study on 2-phenoxy-N-phenylacetamide analogues, a variety of descriptors were employed to build the QSAR model. sigmaaldrich.com These included:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. For instance, the SssNHE-index, which relates to the sum of E-state values for nitrogen atoms, was found to be a significant descriptor. sigmaaldrich.com

Steric Descriptors: These parameters define the size and shape of the molecule. While not explicitly detailed as the most critical in the primary 2D-QSAR model for phenoxyacetamide analogues, steric fields are fundamental in 3D-QSAR approaches like CoMFA. sigmaaldrich.com

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule. Descriptors such as T_O_N_1 and T_2_Cl_1, which represent the count of oxygen-nitrogen and second-order chlorine atoms, proved to be important in predicting the activity of phenoxyacetamide derivatives. sigmaaldrich.com

Hydrophobicity Descriptors: The logarithm of the partition coefficient (slogp) is a common descriptor for hydrophobicity and was a key parameter in the developed QSAR model for 2-phenoxy-N-phenylacetamide analogues. sigmaaldrich.com

The selection of these descriptors is guided by the hypothesis that the biological activity of a compound is a function of these properties influencing its interaction with a biological target.

Table 1: Examples of Descriptors Used in QSAR Studies of Phenoxyacetamide Analogues sigmaaldrich.com

Descriptor Type Example Descriptor Description
Electronic SssNHE-index Sum of E-state values for nitrogen atoms in the molecule.
Hydrophobicity slogp Logarithm of the octanol/water partition coefficient.
Topological T_O_N_1 Count of oxygen-nitrogen atom pairs separated by one bond.

Statistical Model Development and Validation (e.g., Topomer CoMFA, HQSAR)

Once descriptors are calculated, statistical methods are used to develop and validate the QSAR model. Techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common for 2D-QSAR. sigmaaldrich.com For 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA), Topomer CoMFA, and Hologram QSAR (HQSAR) are employed. imist.manih.govkoreascience.kr

For a series of 2-phenoxy-N-phenylacetamide derivatives, MLR yielded a statistically significant 2D-QSAR model with a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. sigmaaldrich.com The predictive ability of the model was confirmed with an external prediction (pred_r²) of 0.7128. sigmaaldrich.com

3D-QSAR studies, such as k-nearest neighbor molecular field analysis (k-NNMFA), have also been successfully applied to phenoxyacetamide analogues. These models use steric, hydrophobic, and electrostatic fields to generate descriptors. A 3D-QSAR model for these compounds showed excellent internal and external predictability with a q² of 0.9672 and a pred_r² of 0.8480. sigmaaldrich.com

Topomer CoMFA and HQSAR are powerful techniques that have been applied to various scaffolds. imist.manih.goveurekaselect.comimist.ma

Topomer CoMFA is a 3D-QSAR method that combines the strengths of Topomer technology and CoMFA. It generates fragment-based 3D models and calculates steric and electrostatic fields to predict activity, eliminating the need for manual alignment of molecules. koreascience.kreurekaselect.com For a series of triazine morpholino derivatives, Topomer CoMFA analysis yielded a model with a q² of 0.693 and an r² of 0.940. nih.gov

HQSAR is a 2D-QSAR technique that employs molecular holograms, which are linear arrays of integers representing the frequency of occurrence of various molecular fragments. nih.goveurekaselect.com An HQSAR model for the same triazine morpholino derivatives showed a q² of 0.694 and an r² of 0.920. nih.gov

These validated models provide a reliable framework for predicting the biological activity of newly designed N-(3-bromophenyl)-2-phenoxyacetamide analogues.

Rational Design of this compound Derivatives

Rational drug design utilizes the understanding of a biological target or a lead compound's SAR to create more potent and selective molecules. nih.govrsc.orgfrontiersin.org For this compound, this involves strategic modifications to its core structure and substituents.

Substituent Effects on Molecular Properties

The nature and position of substituents on both the phenyl and phenoxy rings of the this compound scaffold can significantly impact its molecular properties and, consequently, its biological activity.

Studies on related N-phenylacetamide and phenoxyacetamide derivatives have highlighted the importance of substituent effects:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, affecting its ability to interact with target receptors. For example, in a study of phenylazopyrazole photoswitches, electron-withdrawing groups like trifluoromethyl (CF₃) and cyano (CN) led to redshifted absorption maxima, while electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (OMe) caused a blueshift. nih.gov

Lipophilicity: The bromine atom at the meta-position of the N-phenyl ring in this compound contributes to its lipophilicity. Modifying substituents can tune this property, which is critical for membrane permeability and target engagement. In a series of phenoxyacetamide-based FFA1 agonists, efforts were made to decrease lipophilicity while maintaining activity. nih.gov

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either be beneficial or detrimental to binding affinity.

Table 2: Potential Substituent Modifications and Their Predicted Effects

Position of Substitution Type of Substituent Predicted Effect on Properties
Phenyl Ring (positions other than 3-bromo) Electron-withdrawing group (e.g., -NO₂, -CN) May enhance interactions with electron-rich pockets in a target protein.
Phenyl Ring (positions other than 3-bromo) Electron-donating group (e.g., -OCH₃, -CH₃) Could increase electron density on the ring, potentially altering binding modes.
Phenoxy Ring Halogens (e.g., -F, -Cl) Can modulate lipophilicity and introduce halogen bonding interactions.

Scaffold Modifications and Structural Variations

Beyond simple substituent changes, modifications to the core N-phenyl-2-phenoxyacetamide scaffold can lead to the discovery of novel compounds with improved properties. This can involve altering the linker between the two aromatic rings or replacing the rings themselves.

Examples of scaffold modifications in related compound series include:

Linker Modification: In the development of FFA1 agonists, converting various amide linkers was a key strategy to reduce molecular weight and lipophilicity. nih.gov

Ring Variation: In a study of carbonic anhydrase inhibitors, the phenylacetamide moiety was attached to an isatin (B1672199) scaffold, demonstrating the potential of scaffold hopping to explore new chemical space. nih.gov

These strategies provide a roadmap for the rational design of novel this compound derivatives with potentially enhanced biological profiles.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. frontiersin.orgmdpi.com This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired activity.

A pharmacophore model for this compound analogues would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide (B32628) group is a prominent hydrogen bond acceptor. The ether oxygen of the phenoxy group can also act as an HBA.

Hydrogen Bond Donors (HBD): The N-H group of the amide linkage is a key hydrogen bond donor.

Aromatic Rings: Both the bromophenyl and phenoxy rings represent hydrophobic and potential π-π stacking interaction sites.

The development of a pharmacophore model generally involves aligning a set of active compounds and extracting the common chemical features responsible for their activity. frontiersin.org For instance, a pharmacophore model for sigma-1 receptor ligands was developed based on the alignment of several known binders and consisted of a positive ionizable group and multiple hydrophobic features. frontiersin.org

Once a statistically validated pharmacophore model is generated, it serves as a template for designing new molecules. Novel this compound derivatives can be designed to perfectly fit the pharmacophore, ensuring the presence and correct spatial orientation of all essential features for biological activity. This approach significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Supramolecular Chemistry and Intermolecular Interactions of N 3 Bromophenyl 2 Phenoxyacetamide

Non-Covalent Interaction Analysis

An analysis of non-covalent interactions for N-(3-bromophenyl)-2-phenoxyacetamide would theoretically involve several key forces, based on its molecular structure which features a bromophenyl ring, a phenoxy group, and an acetamide (B32628) linker.

Hydrogen Bonding Networks (e.g., N-H…O, C-H…O)

The amide group in this compound contains a nitrogen-hydrogen (N-H) bond, which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a strong hydrogen bond acceptor. This would typically lead to the formation of N-H···O hydrogen bonds, a common and strong interaction in the crystal structures of amides. These interactions often link molecules into chains or more complex networks. Additionally, weaker C-H···O hydrogen bonds, involving aromatic or aliphatic C-H groups and the carbonyl or ether oxygen atoms, could further stabilize the crystal packing. However, without experimental data, the specific geometry and prevalence of these bonds in this compound remain speculative.

Halogen Bonding (C-Br…X interactions)

The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site (X), such as an oxygen or nitrogen atom, or even a π-system of an adjacent molecule. In the case of this compound, C-Br···O or C-Br···N interactions could play a role in the supramolecular assembly. Research on other brominated organic molecules has shown that these interactions can be highly directional and contribute significantly to the stability of the crystal lattice.

Electrostatic Interactions (e.g., ion-ion, dipole-dipole)

As a neutral molecule, ion-ion interactions are not expected. However, significant dipole-dipole interactions would arise from the polar amide linkage. The alignment of these dipoles would be a critical factor in the molecular packing. Computational studies on related molecules often analyze the molecular electrostatic potential surface to predict how these interactions guide the self-assembly of the molecules.

Host-Guest Chemistry Principles Applied to this compound

The application of host-guest chemistry principles to this compound is entirely theoretical at this stage. For this compound to act as a host, it would need to form a stable structure with a cavity capable of encapsulating a smaller guest molecule. Such an assembly would be directed by the same non-covalent interactions discussed above. Conversely, it could potentially act as a guest if a suitable host molecule with a complementary size, shape, and set of interaction sites were available. Without experimental evidence of such behavior, any discussion remains conjectural.

Molecular Recognition Mechanisms

Molecular recognition in the solid state is a process driven by specific and directional intermolecular interactions. For this compound, the key functional groups—the amide linkage (-CONH-), the bromophenyl ring, and the phenoxy group—are all expected to participate in a network of interactions that define the crystal packing.

Detailed crystallographic studies of analogous compounds, such as N-phenyl-2-(phenylsulfanyl)acetamide, reveal the primary role of N–H···O hydrogen bonds . nih.govresearchgate.net In these structures, the amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction is highly directional and is a fundamental driver in the formation of one-dimensional chains or tapes. In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, these hydrogen bonds link molecules into infinite chains. nih.govresearchgate.net

C–H···π interactions: The aromatic rings of the bromophenyl and phenoxy moieties provide regions of electron density that can interact with C–H bonds from neighboring molecules. In N-phenyl-2-(phenylsulfanyl)acetamide, these interactions are observed to link the primary hydrogen-bonded chains into a more complex three-dimensional network. nih.govresearchgate.net

Halogen bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich atoms, such as the carbonyl oxygen or the π-system of an aromatic ring.

The interplay of these various interactions constitutes the molecular recognition mechanism, where each functional group contributes to the selective and directional assembly of the molecules.

Complementarity in Supramolecular Assembly

The principle of complementarity is fundamental to the formation of stable supramolecular structures. It refers to the geometric and chemical matching between interacting molecular surfaces. In the context of this compound, complementarity is evident in how the different functional groups are positioned to maximize favorable intermolecular interactions.

The primary example of complementarity is the donor-acceptor relationship in the N–H···O hydrogen bond . The linear geometry of the amide group facilitates the formation of well-defined, repeating patterns. The shape of the molecule, with its relatively planar amide core and the projecting aromatic rings, allows for efficient packing where voids are minimized and van der Waals forces are maximized.

Self-Assembly Processes and Molecular Aggregation

The molecular recognition events described above drive the self-assembly of this compound into larger, ordered aggregates, ultimately leading to the formation of a crystalline solid. The process of aggregation is hierarchical, starting from the formation of simple synthons, which then organize into more complex superstructures.

Based on analogues, the most probable primary aggregation motif for this compound is the formation of one-dimensional chains through N–H···O hydrogen bonds . For instance, in the crystal structure of N-(3-bromophenyl)acetamide, which lacks the phenoxy group, molecules are linked into supramolecular chains with a twisted topology via intermolecular N–H···O hydrogen bonds. nih.gov

These primary chains can then further assemble through weaker interactions. The C–H···π and π–π stacking interactions involving the bromophenyl and phenoxy rings would dictate how these chains pack together, leading to the formation of two-dimensional sheets or a fully three-dimensional network. The aggregation process is a dynamic one, where molecules adopt a conformation and orientation that achieves the most thermodynamically stable crystal lattice.

Crystal Engineering Strategies for this compound and its Analogues

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound and its analogues, several strategies can be envisioned to manipulate their solid-state structures.

A key strategy involves the modification of functional groups to alter the balance of intermolecular forces. For example:

Substitution on the aromatic rings: Introducing substituents on either the bromophenyl or the phenoxy ring can be used to block or encourage specific interactions. For example, bulky groups could hinder π–π stacking, while electron-withdrawing or -donating groups could tune the strength of C–H···π and halogen bonding interactions.

Co-crystallization: Forming co-crystals with other molecules (co-formers) that can form strong and predictable hydrogen bonds with the amide group of this compound is another powerful strategy. This can lead to the formation of entirely new supramolecular synthons and crystal structures with different physical properties.

The use of supramolecular synthons , which are robust and transferable structural motifs formed by intermolecular interactions, is central to crystal engineering. For this class of compounds, the amide-amide N–H···O hydrogen-bonded chain is a reliable synthon. Crystal engineering efforts would focus on how to organize these primary chains into different architectures by systematically modifying the weaker, secondary interactions.

Below is a table summarizing the types of intermolecular interactions and their potential role in the crystal engineering of this compound and its analogues.

Interaction TypeDonorAcceptorRole in Supramolecular AssemblyCrystal Engineering Strategy
Hydrogen Bond N-H (amide)C=O (amide)Formation of primary 1D chains (robust synthon).Introduce competing hydrogen bond donors/acceptors via co-crystallization.
C-H···π C-H (aromatic/aliphatic)π-face of aromatic ringsLinking of 1D chains into 2D or 3D networks.Modify aromatic rings with substituents to alter π-electron density.
Halogen Bond C-BrO=C, π-faceDirectional interaction contributing to overall packing.Vary the halogen (F, Cl, I) to tune interaction strength.
π-π Stacking Aromatic ringAromatic ringStabilization of the crystal lattice through stacking of chains/sheets.Introduce bulky groups to disrupt stacking and alter packing.

Derivatization and Functionalization Strategies for N 3 Bromophenyl 2 Phenoxyacetamide

Chemical Modification at the Phenoxy Moiety

The phenoxy group of N-(3-bromophenyl)-2-phenoxyacetamide is amenable to substitution, allowing for the introduction of various functional groups onto this aromatic ring. These modifications are typically achieved by starting with a substituted phenol (B47542) which is then reacted with an appropriate N-(3-bromophenyl)acetamide precursor.

A key strategy involves the use of phenols bearing electron-withdrawing or electron-donating groups, as well as functional groups that can undergo further chemical transformations. For instance, the synthesis of N-(3-bromophenyl)-2-(4-formylphenoxy)acetamide has been reported. This was achieved through the reaction of 3-bromoaniline (B18343) with 2-chloroacetyl chloride to form 2-chloro-N-(3-bromophenyl)acetamide, which was then reacted with 4-hydroxybenzaldehyde (B117250) in the presence of a base. This introduces a versatile aldehyde functionality.

The introduction of substituents on the phenoxy ring can significantly influence the electronic environment and conformation of the entire molecule. A variety of substituted phenoxy acetamide (B32628) derivatives have been synthesized by reacting chloroacetylated aromatic amines with different substituted phenols. researchgate.net This general approach allows for the creation of a library of compounds with diverse functionalities on the phenoxy ring.

Table 1: Examples of N-(3-bromophenyl)-2-(substituted-phenoxy)acetamide Derivatives

Substituent on Phenoxy RingResulting Compound Name
4-FormylN-(3-bromophenyl)-2-(4-formylphenoxy)acetamide
4-NitroN-(3-bromophenyl)-2-(4-nitrophenoxy)acetamide
2-MethylN-(3-bromophenyl)-2-(o-tolyloxy)acetamide
4-ChloroN-(3-bromophenyl)-2-(4-chlorophenoxy)acetamide

This table presents potential derivatives based on general synthetic methods for phenoxyacetamides.

Derivatization at the Amide Nitrogen

The amide nitrogen of this compound represents another key site for chemical modification, primarily through N-alkylation or N-arylation reactions. While direct alkylation of the amide nitrogen can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, several strategies can be employed.

One potential approach involves the deprotonation of the amide N-H with a strong base, followed by reaction with an alkyl or benzyl (B1604629) halide. This would yield N-alkylated or N-benzylated derivatives. For example, a similar compound, N-(benzo[d]thiazol-2-yl)-N-benzyl-2-phenoxyacetamide, has been synthesized, demonstrating the feasibility of introducing substituents at the amide nitrogen. google.com

Alternatively, derivatization can be achieved by modifying the synthetic route. For instance, instead of starting with 3-bromoaniline, an N-substituted 3-bromoaniline could be used as the initial building block. This would allow for the incorporation of a wide range of substituents at the amide nitrogen from the outset of the synthesis.

While specific examples of N-alkylation or N-arylation starting directly from this compound are not extensively documented in the reviewed literature, the fundamental reactivity of the amide group suggests that such modifications are synthetically accessible.

Transformations of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring is a highly versatile functional group that serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester. organic-chemistry.orgcommonorganicchemistry.com This strategy can be used to introduce various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, leading to the synthesis of biaryl or alkyl-aryl derivatives. The general applicability of Suzuki coupling to aryl bromides is well-established. researchgate.netnih.gov

Heck Coupling: The Heck reaction provides a method for the vinylation of the aryl bromide, reacting it with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond. wikipedia.orgmdpi.comorganic-chemistry.org This allows for the introduction of alkenyl substituents, such as styrenyl or acrylate (B77674) groups. The reaction of aryl bromides with alkenes is a common transformation in organic synthesis. beilstein-journals.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.orglibretexts.org This is an effective method for introducing alkynyl moieties onto the aromatic ring. ucsb.edubeilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. chemspider.comnih.govcapes.gov.brorganic-chemistry.orgnih.gov This would transform the bromo-substituent into an amino group, which can be further functionalized. This method is a cornerstone of modern synthetic chemistry for the construction of arylamines.

Other Transformations: The bromine atom can also be converted to other functional groups through various reactions. For example, it can be transformed into a cyano group via cyanation reactions, or it can be involved in the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with a variety of electrophiles.

Table 2: Potential Transformations of the Bromine Substituent

Reaction TypeReagent/Catalyst System (General)Resulting Functional Group
Suzuki-Miyaura CouplingArylboronic acid / Pd catalystAryl
Heck CouplingAlkene / Pd catalystAlkenyl
Sonogashira CouplingTerminal alkyne / Pd and Cu catalystsAlkynyl
Buchwald-Hartwig AminationAmine / Pd catalystAmino
CyanationCyanide source / CatalystCyano

This table outlines potential transformations based on established methodologies for aryl bromides.

Introduction of New Functional Groups for Enhanced Molecular Function

The introduction of new functional groups onto the this compound scaffold can be achieved either by derivatizing existing functionalities or by incorporating them during the synthesis. These new groups can be designed to modulate the molecule's biological activity, solubility, or other properties.

As mentioned previously, the synthesis of N-(3-bromophenyl)-2-(4-formylphenoxy)acetamide introduces an aldehyde group. This aldehyde is a versatile chemical handle that can be further derivatized. For example, it can be converted into a hydrazone through condensation with a hydrazine (B178648) derivative. This transformation has been demonstrated by the synthesis of (E)-N-(3-Bromophenyl)-2-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)acetamide. This reaction not only modifies the electronic properties of the molecule but also introduces a new pharmacophore with potential for additional hydrogen bonding interactions.

The bromine substituent can be replaced with a nitro group, which can subsequently be reduced to an amino group. wikipedia.org This amino group can then be acylated, alkylated, or converted into a diazonium salt for further transformations, significantly expanding the range of accessible derivatives. The synthesis of N-(3-aminophenyl)acetamide from 3-nitroacetanilide is a well-known transformation. wikipedia.org The amino derivative, N-(3-aminophenyl)-2-phenoxyacetamide, serves as a versatile intermediate for further functionalization.

The introduction of heterocyclic moieties is another important strategy. For instance, the phenoxy group could be replaced with a substituted thiazole (B1198619) or other heterocyclic systems to explore different regions of chemical space. nih.gov

Potential Research Applications of N 3 Bromophenyl 2 Phenoxyacetamide in Advanced Materials and Catalysis

Role in Organic Functional Materials Development

The unique combination of a phenoxy group, an amide linkage, and a brominated phenyl ring in N-(3-bromophenyl)-2-phenoxyacetamide provides a versatile scaffold for the development of organic functional materials. These materials are designed to have specific electronic, optical, or responsive properties, making them suitable for a range of applications.

Design Principles for Optoelectronic or Responsive Materials

The design of molecules for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), hinges on the ability to control their electronic properties, including their energy levels and charge transport characteristics. rsc.org this compound incorporates several features that are relevant to these design principles.

The phenoxyacetamide core can act as a modifiable platform. The electronic properties can be tuned by introducing substituents on both the phenoxy and the phenyl rings. The bromine atom at the meta-position of the N-phenyl ring is an electron-withdrawing group, which can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of frontier molecular orbitals is a critical strategy in the design of materials for optoelectronics.

Furthermore, the presence of the amide bond introduces the possibility of strong intermolecular hydrogen bonding. nih.gov This can promote self-assembly and lead to ordered structures in the solid state, which is often beneficial for charge transport. The interplay between the electronic effects of the substituents and the intermolecular interactions could be exploited to create materials with tailored optoelectronic properties.

For responsive materials, the phenoxyacetamide structure could be functionalized to incorporate moieties that respond to external stimuli such as light, heat, or pH. The bromine atom also serves as a synthetic handle for further chemical modifications, allowing for the attachment of other functional groups to create more complex and responsive material systems.

Polymer Chemistry Integration

The integration of this compound into polymer chains could lead to the development of new functional polymers with unique properties. The molecule can be incorporated into a polymer backbone or used as a pendant group.

One approach is to polymerize derivatives of this compound. For instance, the bromine atom could be converted into a polymerizable group, such as a vinyl or an acetylene, which can then undergo polymerization. Alternatively, the molecule could be designed as a monomer and copolymerized with other monomers to create polymers with a combination of properties.

The incorporation of the phenoxyacetamide moiety can impart specific functionalities to the resulting polymer. For example, polymers containing phenoxazine (B87303) derivatives, which share some structural similarities, have been investigated for their use as p-channel semiconductors in organic field-effect transistors (OFETs) and as donors in materials for OLEDs and OPVs due to their electron-rich nature. nih.gov While this compound itself is not a phenoxazine, the principles of incorporating electronically active units into polymers are transferable.

The properties of such polymers would be highly dependent on the polymer architecture and the nature of any co-monomers used. Research in this area would involve the synthesis and characterization of these new polymers to evaluate their thermal, mechanical, and electronic properties for potential applications in advanced material systems. The use of cleavable crosslinkers in polymer synthesis could also offer a strategy to modify the polymer architecture post-synthesis, providing another level of control over the final material properties. utwente.nl

Application in Catalytic Systems

The structure of this compound also suggests its potential utility in the field of catalysis, both as a ligand in metal-catalyzed reactions and as a precursor for organocatalysts.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms of the amide group in this compound can act as donor atoms to coordinate with metal centers, making it a potential ligand for various metal-catalyzed reactions. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aromatic rings.

The 3-bromophenyl group, being electron-withdrawing, can influence the electron density on the coordinating atoms, which in turn affects the catalytic activity of the metal complex. The steric bulk of the phenoxy group can also play a crucial role in controlling the selectivity of the catalytic reaction.

Designing effective ligands is a key aspect of developing new catalytic systems. For instance, metal complexes with conjugated molecular ligands have been shown to be highly fluorescent and have been used in electroluminescent cells. rsc.org While not directly a catalyst, this highlights how metal-ligand complexes can have interesting properties. The design principles for metal-organic receptors for ion sensing also rely on the specific coordination of metal ions with organic ligands, leading to changes in optical properties. rsc.org These principles can be extended to the design of catalysts where the binding of a substrate to the metal center is a key step.

Further research could involve the synthesis of metal complexes of this compound with various transition metals and evaluating their catalytic performance in reactions such as cross-coupling, hydrogenation, or oxidation reactions.

Organocatalysis involving Phenoxyacetamide Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of chemical research. nih.gov Phenoxyacetamide derivatives have the potential to be explored as organocatalysts or as precursors to organocatalysts.

The amide moiety is a common functional group in many organocatalysts, often participating in hydrogen bonding to activate substrates. The structure of this compound could be modified to incorporate additional catalytic functionalities. For example, the introduction of a chiral center could lead to the development of new asymmetric organocatalysts.

The field of organocatalysis has seen the development of various catalyst classes, including those based on natural products and entirely synthetic structures. nih.gov The design of new organocatalysts often involves creating a scaffold that can pre-organize substrates for a specific reaction. The rigid framework that could be established through the self-assembly of this compound derivatives via hydrogen bonding might be exploited in this context.

Furthermore, phenoxazine derivatives have been investigated as photocatalysts in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov These compounds can absorb light and participate in electron transfer processes to initiate polymerization. While this compound is not a phenoxazine, the potential to modify its structure to create photocatalytically active molecules is an intriguing avenue for future research. This would involve chemical transformations to create a more extended conjugated system capable of absorbing visible light and facilitating the required redox processes.

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